molecular formula C17H17N3O3S B2585070 4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide CAS No. 868978-50-1

4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2585070
CAS No.: 868978-50-1
M. Wt: 343.4
InChI Key: RNFNWMKUEULURO-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an acetyl group at the 4-position and a sulfonamide group linked to an ethyl chain bearing an imidazo[1,2-a]pyridine moiety.

Properties

IUPAC Name

4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13(21)14-5-7-16(8-6-14)24(22,23)18-10-9-15-12-20-11-3-2-4-17(20)19-15/h2-8,11-12,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFNWMKUEULURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Key Observations:

Substituent Diversity: The target compound features an imidazo[1,2-a]pyridine group, which is distinct from the thiazolyl and anilinopyridinyl groups in the analogs. The acetyl group at the 4-position of the benzene ring differentiates it from the methyl (in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide) and thioxopyrimidinyl substituents in other derivatives.

Synthetic Approaches :

  • The analogs utilize classic sulfonamide formation strategies:
  • Nucleophilic substitution : Reaction of sulfathiazole with a ketone-derived isothiocyanate to form the thioxopyrimidinyl-thiazolyl derivative .
  • Sulfonylation: Coupling of 4-methylbenzenesulfonyl chloride with an aniline-containing diamine precursor .

Functional and Pharmacological Implications (Inferred)

While pharmacological data are absent in the evidence, structural comparisons allow for speculative insights:

  • Imidazo[1,2-a]pyridine vs. Thiazolyl/Anilinopyridinyl: Imidazo[1,2-a]pyridine is a privileged scaffold in drug discovery, often associated with kinase inhibition or GABA receptor modulation. Thiazolyl and anilinopyridinyl groups may confer different selectivity profiles .
  • Acetyl vs. Methyl/Thioxopyrimidinyl :
    • The acetyl group could enhance solubility or serve as a hydrogen-bond acceptor, whereas methyl or thioxopyrimidinyl groups might prioritize lipophilicity or metal coordination.

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